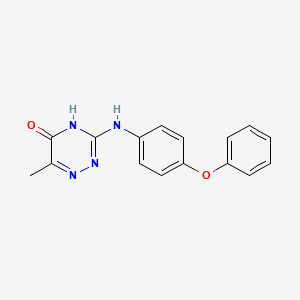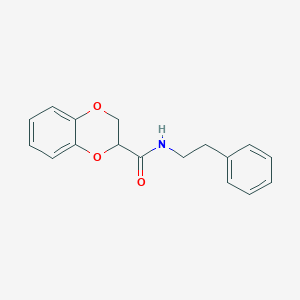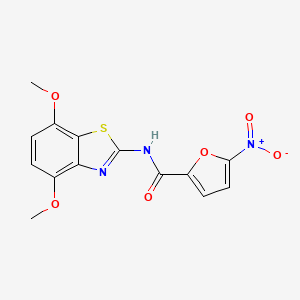
6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives often involves the interaction of intermediates with various reagents to furnish the desired products. For instance, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine was used to produce a range of triazine derivatives through reactions with hydrazonyl halides and other compounds . Similarly, allylic derivatives of triazinones were synthesized using a catalyzed reaction with allyl bromide . These methods could potentially be adapted for the synthesis of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as NMR, as seen in the synthesis of allylic derivatives where 2D-NMR measurements were employed . X-ray diffraction is another powerful technique used to determine the crystal structure of these compounds, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-pi stacking .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including condensation with active methylene compounds, reactions with chlorinated compounds, and interactions with unsaturated compounds to form different triazine and triazepine derivatives . The reactivity of these compounds is influenced by the substituents on the triazine ring, as seen in the synthesis of thiazolo[3,2-b][1,2,4]triazine derivatives . The regioselective amination of triazinones also highlights the potential for selective functionalization of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are closely related to their molecular structure. For example, the presence of substituents can influence the electronic properties and reactivity of the triazine ring, as seen in the electrochemical reduction studies of various 4-amino-1,2,4-triazin-5-ones . The solubility, melting point, and stability of these compounds can also vary significantly depending on their specific substituents and molecular conformations.
Applications De Recherche Scientifique
Antimicrobial Activities
Research has demonstrated that derivatives of 1,2,4-triazole and triazinone compounds exhibit antimicrobial properties. Specifically, the synthesis of various derivatives, including the structure related to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, has been shown to produce compounds with good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antibacterial Agents
Further studies have focused on the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents. Compounds synthesized with pharmacophores similar to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one have shown promising activity at low concentrations, indicating their efficacy as antibacterial compounds (Holla et al., 2003).
Synthesis and Molecular Structure
The molecular structure and synthesis processes of compounds related to 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one have been extensively studied, providing insights into their potential applications in various fields, including medicinal chemistry and material science. These studies contribute to understanding the chemical properties and reactivity of such compounds, laying the groundwork for their application in creating new materials and pharmaceuticals (Hwang et al., 2006).
Herbicidal Activity
Research into the herbicidal activity of pyrimidines and triazines, which share structural similarities with 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, has shown that specific substitutions on the rings can significantly enhance their efficacy as herbicides. These findings suggest potential agricultural applications for derivatives of 6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, particularly in the development of new herbicidal formulations (Nezu et al., 1996).
Propriétés
IUPAC Name |
6-methyl-3-(4-phenoxyanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(21)18-16(20-19-11)17-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBCHVBVTXSTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-((4-phenoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)
![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)


![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)